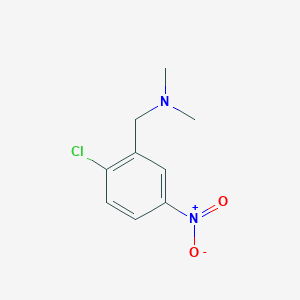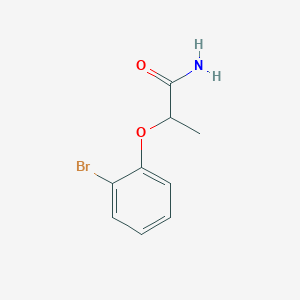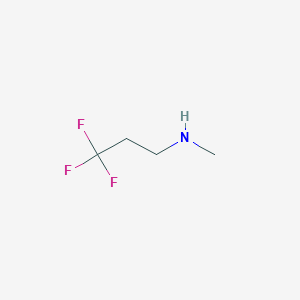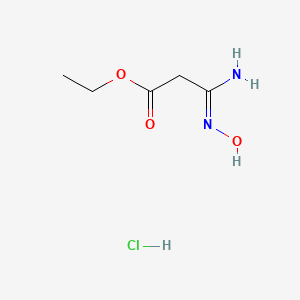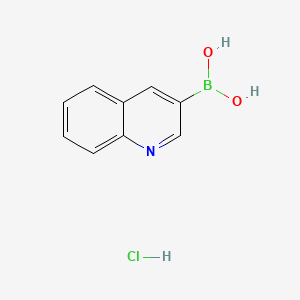
Quinolin-3-ylboronic acid hydrochloride
Vue d'ensemble
Description
Quinolin-3-ylboronic acid, also known as 3-Quinolineboronic acid, is a chemical compound with the empirical formula C9H8BNO2 . It is a solid substance with a molecular weight of 172.98 g/mol . The compound may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized in recent literature . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of Quinolin-3-ylboronic acid hydrochloride is represented by the molecular formula C9H9BClNO2 . The average mass of the compound is 209.437 Da, and the monoisotopic mass is 209.041489 Da .Chemical Reactions Analysis
Quinolin-3-ylboronic acid has been used as a reactant in the preparation of various compounds. These include P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses, heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow, and Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . It has also been used in copper-mediated trifluoromethylation and the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .Physical And Chemical Properties Analysis
Quinolin-3-ylboronic acid is a solid substance with a molecular weight of 172.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the compound is 173.0648087 g/mol, and the monoisotopic mass is also 173.0648087 g/mol .Applications De Recherche Scientifique
Preparation of P1-substituted symmetry-based HIV protease inhibitors
Quinolin-3-ylboronic acid hydrochloride is used in the preparation of P1-substituted symmetry-based human immunodeficiency virus (HIV) protease inhibitors. These inhibitors have shown antiviral activity against drug-resistant viruses .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a reactant for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the synthesis of biaryl compounds, an important class of compounds in medicinal chemistry.
Preparation of Heterobiaryls
Quinolin-3-ylboronic acid hydrochloride is used in the preparation of heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow . Heterobiaryls are a significant class of compounds in medicinal chemistry and materials science.
Synthesis of Combretastatin Analogs
This compound is used in the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds . Combretastatins are a group of compounds that have shown potential as anticancer agents.
Copper-Mediated Trifluoromethylation
Quinolin-3-ylboronic acid hydrochloride is used in copper-mediated trifluoromethylation . Trifluoromethylated compounds are important in the pharmaceutical and agrochemical industries due to their unique properties.
Preparation of TGF-1 and Activin A Signalling Inhibitors
It is used in the preparation of Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . These inhibitors can be used in the treatment of various diseases including cancer, fibrosis, and inflammatory diseases.
Safety and Hazards
Orientations Futures
Boronic acids, including Quinolin-3-ylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Mode of Action
Boronic acids, in general, are known to interact with proteins and enzymes, often forming reversible covalent bonds with hydroxyl groups .
Biochemical Pathways
Quinolin-3-ylboronic acid hydrochloride has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses . It has also been used in the preparation of heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow . These biochemical pathways suggest that the compound may have potential applications in antiviral therapy and organic synthesis .
Result of Action
Its use in the synthesis of antiviral compounds suggests that it may have potential therapeutic effects .
Action Environment
The action of Quinolin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst
Propriétés
IUPAC Name |
quinolin-3-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFQABXCFQWPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656976 | |
| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-71-7 | |
| Record name | Boronic acid, B-3-quinolinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)






![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)

